Antiparasitic Activity Profile: Differential Potency Against Leishmania donovani vs. Trypanosoma brucei
1-Acetyl-2-methyl-1H-imidazole demonstrates measurable but moderate antiparasitic activity with significant potency discrimination between two kinetoplastid parasites. The compound exhibits IC50 = 28.75 μM against Trypanosoma brucei (causative agent of African trypanosomiasis) versus IC50 = 115.41 μM against Leishmania donovani (causative agent of visceral leishmaniasis), representing an approximately fourfold selectivity window . While the absolute potency is insufficient for therapeutic development without further optimization, this differential activity profile—distinct from other imidazole derivatives evaluated in the same screening panel—provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at optimizing anti-kinetoplastid imidazole scaffolds.
| Evidence Dimension | Antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28.75 μM (T. brucei); IC50 = 115.41 μM (L. donovani) |
| Comparator Or Baseline | Class baseline: Other imidazole derivatives in same screening panel (no direct head-to-head comparator identified) |
| Quantified Difference | 4.0-fold greater potency against T. brucei vs. L. donovani |
| Conditions | In vitro antiparasitic assay; specific assay protocol not fully detailed in available abstract |
Why This Matters
This quantifies the compound's baseline anti-kinetoplastid activity for researchers conducting SAR campaigns, establishing a starting point for structural optimization that cannot be assumed for unsubstituted or differently substituted imidazole analogs.
